2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is a compound of significant interest in organic chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The presence of a hydroxy and methoxy group on the phenyl ring adds to its versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different isomers, as mentioned earlier.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl-containing compound, while reduction could lead to different isomeric forms of the original compound.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during reactions, allowing for selective modifications of other functional groups. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar structure but lacks the methoxy group on the phenyl ring.
(S)-2-[(tert-butoxycarbonyl)amino]-3-aminopropionic acid: This compound has a similar Boc-protected amino group but differs in the side chain structure.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which enhances its reactivity and potential applications in various fields. The combination of these functional groups with the Boc-protected amino group makes it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
1259960-10-5 |
---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.3 |
Purity |
95 |
Origin of Product |
United States |
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